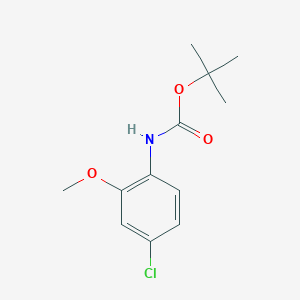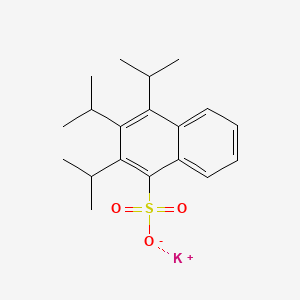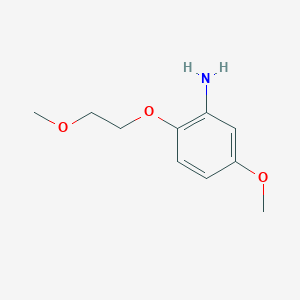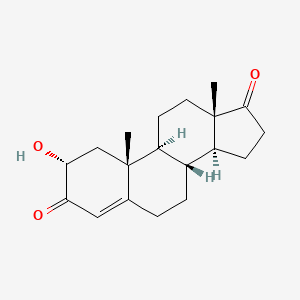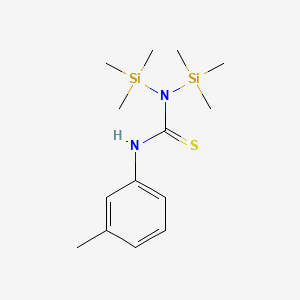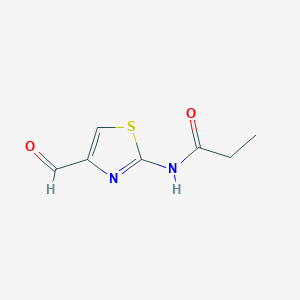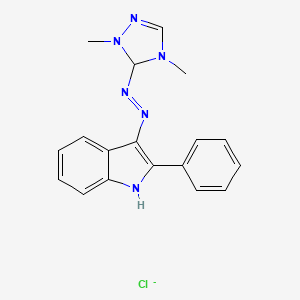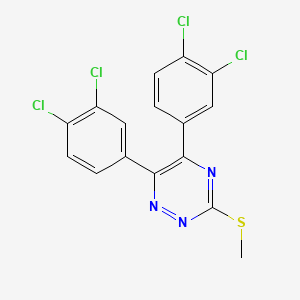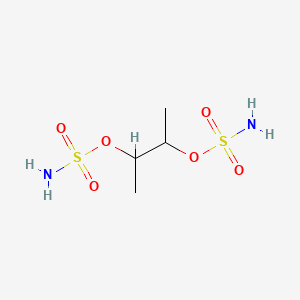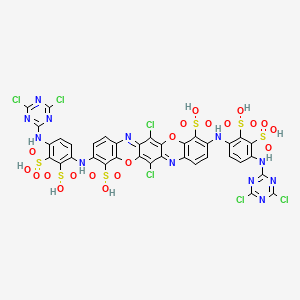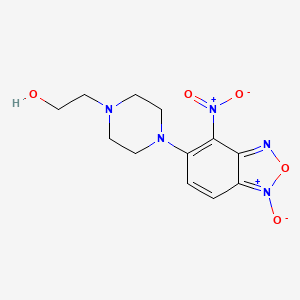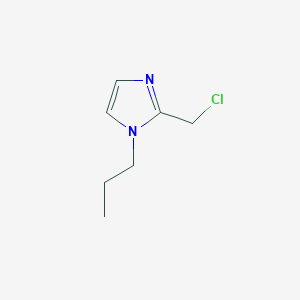
N-(O16-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-2,4-dinitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(O16-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-2,4-dinitroaniline is a complex organic compound that features a dimethoxytrityl (DMT) protecting group. This compound is primarily used in the field of organic synthesis, particularly in the protection of hydroxyl groups during the synthesis of oligonucleotides. The presence of the dinitroaniline moiety adds to its versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(O16-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-2,4-dinitroaniline typically involves multiple steps. The initial step often includes the preparation of the dimethoxytrityl-protected intermediate. This is achieved by reacting dimethoxytrityl chloride with a suitable hydroxyl-containing precursor under basic conditions. The resulting intermediate is then subjected to further reactions to introduce the tetraoxa-hexadecyl chain and the dinitroaniline group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated synthesizers. The process includes the protection of hydroxyl groups with dimethoxytrityl chloride, followed by the introduction of the tetraoxa-hexadecyl chain through etherification reactions. The final step involves the nitration of the aniline derivative to introduce the dinitro groups.
Analyse Chemischer Reaktionen
Types of Reactions
N-(O16-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the nitro groups, converting them into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro groups.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(O16-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-2,4-dinitroaniline has several applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of oligonucleotides and other complex organic molecules.
Biology: Employed in the study of nucleic acids and their interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(O16-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-2,4-dinitroaniline involves the protection of hydroxyl groups through the formation of stable dimethoxytrityl ethers. This protection is crucial during the synthesis of oligonucleotides, as it prevents unwanted side reactions. The dinitroaniline moiety can participate in various chemical reactions, providing versatility in synthetic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Dimethoxytrityl)-2,4-dinitroaniline: Lacks the tetraoxa-hexadecyl chain, making it less versatile.
N-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-aniline: Lacks the dinitro groups, reducing its reactivity in certain reactions.
Uniqueness
N-(O16-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-2,4-dinitroaniline is unique due to the combination of the dimethoxytrityl protecting group, the tetraoxa-hexadecyl chain, and the dinitroaniline moiety. This combination provides a balance of stability and reactivity, making it highly valuable in synthetic chemistry.
Eigenschaften
Molekularformel |
C39H47N3O12 |
|---|---|
Molekulargewicht |
749.8 g/mol |
IUPAC-Name |
1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-[2-[2-[3-(2,4-dinitroanilino)propoxy]ethoxy]ethoxy]ethoxy]propan-2-ol |
InChI |
InChI=1S/C39H47N3O12/c1-48-35-14-9-31(10-15-35)39(30-7-4-3-5-8-30,32-11-16-36(49-2)17-12-32)54-29-34(43)28-53-26-25-52-24-23-51-22-21-50-20-6-19-40-37-18-13-33(41(44)45)27-38(37)42(46)47/h3-5,7-18,27,34,40,43H,6,19-26,28-29H2,1-2H3 |
InChI-Schlüssel |
KZMGJGAHKFOBQB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(COCCOCCOCCOCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


